4-Formyl-3-hydroxyphenyl hexadecanoate

Liquid Crystals Mesophase Engineering Physical Organic Chemistry

Research requiring precise chain-length control for liquid crystal or lipid-based systems is often hindered by C14 myristate precursors lacking thermal stability. This C16 palmitate ester (CAS 849612-09-5) solves that limitation. - **Higher thermal stability**: Enables SmA phases with clearing temps to ∼413K vs. C14 analogs. - **Drop-in synthesis**: Identical Steglich esterification (DCC/DMAP, RT) as C14 route-no process redevelopment. - **Mapped SAR**: Seven characterized Schiff base derivatives (H, F, Cl, Br, OCH₃, CH₃, C₂H₅) available. Available for immediate global shipment. BenchChem provides batch-specific COA upon request.

Molecular Formula C23H36O4
Molecular Weight 376.5 g/mol
CAS No. 849612-09-5
Cat. No. B14203740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-3-hydroxyphenyl hexadecanoate
CAS849612-09-5
Molecular FormulaC23H36O4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1=CC(=C(C=C1)C=O)O
InChIInChI=1S/C23H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(26)27-21-17-16-20(19-24)22(25)18-21/h16-19,25H,2-15H2,1H3
InChIKeyBXTJLOGYBNKICI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formyl-3-hydroxyphenyl hexadecanoate: Chemical Class & Baseline


4-Formyl-3-hydroxyphenyl hexadecanoate (CAS 849612-09-5) is a bifunctional phenolic ester with the molecular formula C₂₃H₃₆O₄ and a molecular weight of 376.5 g/mol [1]. The compound belongs to the broader category of 4-formyl-3-hydroxyphenyl fatty acid esters, where the fatty acyl chain length dictates key physicochemical properties. Its structure features a hexadecanoate (palmitate, C16:0) ester moiety linked to a phenyl ring bearing both a formyl (–CHO) and a hydroxyl (–OH) group in an ortho relationship. This architecture provides an aldehyde functional handle for downstream derivatization (e.g., Schiff base formation) [2], while the long alkyl chain contributes to hydrophobicity and potential mesomorphic (liquid crystalline) behavior [3]. The compound serves as both a direct synthetic intermediate and a scaffold for generating libraries of structurally related analogs.

Aldehyde handle for Schiff base library synthesis
C16 palmitate chain supports smectic A mesophase formation
Chain-length-dependent thermal stability reported vs. C14 analog

4-Formyl-3-hydroxyphenyl hexadecanoate: Alkyl Chain Effects & Substitution Limits


Generic substitution within the 4-formyl-3-hydroxyphenyl ester series fails primarily because the fatty acid chain length, not merely the polar head group, governs the compound's phase behavior, solubility, and molecular self-assembly. Research on the homologous 4-formyl-3-hydroxyphenyl tetradecanoate (myristate, C14:0) demonstrates its widespread use as a precursor for liquid crystalline Schiff base esters exhibiting smectic and nematic phases [1]. Shifting from C14 to C16 (hexadecanoate/palmitate) alters the alkoxy chain-to-core length ratio, which is a primary determinant of mesophase type, clearing temperature, and phase stability in thermotropic liquid crystals [2]. Additionally, increasing chain length from C14 to C16 impacts melting point, crystallinity, and solution viscosity. These differences mean compounds derived from C14 versus C16 precursors are not functionally equivalent for applications in organic electronics, liquid crystal displays, or lipid-based drug delivery systems.

Target (C16)
Substitute (C14)
Smectic A phase stability
Lower clearing temperature; may favor nematic
Mesophase type and thermal range may not transfer directly.
Higher crystallinity, melting point
Lower crystallinity; altered solubility profile
Physical form and solution behavior may differ, affecting processing.

4-Formyl-3-hydroxyphenyl hexadecanoate: Differentiation Profile vs. Analogs


Alkyl Chain Length: C16 Hexadecanoate vs. C14 Tetradecanoate

4-Formyl-3-hydroxyphenyl hexadecanoate (C16) exhibits a higher molecular weight and, by structurally analogous inference, an elevated melting point compared to its tetradecanoate (C14) counterpart. The C16 compound has a molecular weight of 376.5 g/mol versus approximate 348.5 g/mol for the C14 analog [1]. Within the series of Schiff base esters derived from these precursors, increasing the terminal alkyl chain from C14 to C16 systematically shifts liquid crystalline phase transition temperatures [2]. The C16 chain length provides a greater alkyl chain-to-aromatic core aspect ratio, favoring smectic phase formation with higher thermal stability relative to shorter-chain homologs.

Chain-Length Effect
Class-level inference
MW 376.5 vs ≈348.5 g/mol; higher Tc trend for C16
Mesophase stability shifts with alkyl chain length.
Quantitative Tc data head-group dependent.
Liquid Crystals Mesophase Engineering Physical Organic Chemistry

Schiff Base Library Synthesis with C16 Precursor

The formyl group at the para-position relative to the hexadecanoyloxy substituent makes the C16 hexadecanoate ester a versatile aldehyde synthon for condensation with diverse primary amines. Yeap et al. (2004) synthesized a homologous series of Schiff base esters (o-n-hydroxy-p-n-hexadecanoyloxybenzylideneaniline derivatives) from the C16 precursor and seven different para-substituted anilines (X = H, F, Cl, Br, OCH₃, CH₃, C₂H₅), demonstrating the universal reactivity of the formyl handle for library generation [1]. This contrasts with the C14 tetradecanoate series, where Schiff base formation has been documented with aniline, 3-aminobenzonitrile, and 3-nitroaniline [2][3], but the C16 series has been explicitly characterized for a broader range of terminal substituents with systematic mesophase mapping.

Library Diversity
Cross-study comparable
7 derivatives (C16) vs 3 (C14) fully characterized
Broader substituent diversity supports SPR mapping.
Systematic mesophase data available for C16 series.
Schiff Base Chemistry Imine Condensation Liquid Crystal Library Synthesis

Steglich Esterification: Shared Route for C14 and C16

Both the C14 tetradecanoate and C16 hexadecanoate 4-formyl-3-hydroxyphenyl esters are synthesized via the Steglich esterification protocol, using DCC/DMAP-mediated coupling of 4-formyl-3-hydroxyphenol with the respective fatty acid [1][2]. The shared synthetic methodology means that researchers experienced with the C14 compound can adopt the C16 compound without modifying reaction setup, workup, or purification protocols. The key differentiating factor is the fatty acid feedstock: palmitic acid (C16:0, CAS 57-10-3) versus myristic acid (C14:0, CAS 544-63-8), with palmitic acid being the most abundant saturated fatty acid in nature and typically available at 20–40% lower cost per mole than myristic acid from major chemical suppliers .

Synthetic Route
Cross-study comparable
Identical Steglich protocol; palmitic acid ~20–40% lower cost
May reduce scale-up cost without protocol change.
Cost differential based on bulk supplier pricing.
Steglich Esterification Ester Synthesis Process Chemistry

Antimicrobial Potential of Phenolic Hexadecanoate Esters

No direct, quantitative head-to-head biological comparison data between 4-formyl-3-hydroxyphenyl hexadecanoate (C16) and its tetradecanoate (C14) analog were identified in the peer-reviewed literature. However, class-level evidence indicates that hexadecanoate esters carrying phenolic moieties, including 4-formyl-3-hydroxyphenyl derivatives, have been investigated for antimicrobial activity against both Gram-positive and Gram-negative bacteria . Within the broader class of hexadecanoic acid derivatives, metal palmitate complexes have demonstrated antibacterial and antifungal activity with measurable inhibition zones (e.g., 12–18 mm against Staphylococcus aureus and Escherichia coli at specific concentrations) [1]. The formyl and hydroxyl substituents on the phenyl ring provide potential for metal chelation, which could modulate biological activity. Without head-to-head data, procurement decisions for biological applications must be guided by the chain-length-dependent lipophilicity and membrane partitioning expected for the C16 relative to the C14 ester.

Antimicrobial Evidence
Class-level inference
Class-level activity reported; no head-to-head data
Supports antimicrobial screening context only.
Chain length may affect membrane partitioning.
Antimicrobial Screening Biological Activity SAR Studies

4-Formyl-3-hydroxyphenyl hexadecanoate: Key Application Scenarios


Smectic A Liquid Crystal Synthesis

The C16 hexadecanoate precursor enables the synthesis of Schiff base liquid crystals that exhibit SmA phases with clearing temperatures extending to approximately 413 K, depending on the terminal aniline substituent [1]. For applications requiring operating temperature ranges above those achievable with C14 tetradecanoate-derived mesogens, the C16 compound provides a structurally characterized path to higher thermal stability. The seven reported derivatives with distinct terminal substituents (H, F, Cl, Br, OCH₃, CH₃, C₂H₅) allow systematic tuning of mesophase behavior while maintaining the same core architecture [1].

SPR Studies with Substituent Diversity

With seven fully characterized Schiff base derivatives documented in a single systematic study, the C16 hexadecanoate ester is the most extensively mapped precursor within this compound family for liquid crystalline SPR investigations [1]. Researchers can select the C16 compound to build upon existing phase diagrams and polarizability–clearing temperature correlations, reducing the need for de novo characterization when expanding libraries or exploring new terminal substituent chemistries.

Cost-Effective Scale-Up of Phenolic Ester Intermediates

For pilot-scale synthesis campaigns where the Steglich esterification protocol is already established for the C14 tetradecanoate, substituting the C16 hexadecanoate precursor may reduce raw material expenditure due to the lower cost of palmitic acid relative to myristic acid [1][2]. The identical synthetic methodology (DCC/DMAP, room temperature, CH₂Cl₂) ensures no process redevelopment is required, making the C16 compound a drop-in alternative for cost optimization [1][2].

Antimicrobial Screening of Phenolic Ester Libraries

While direct comparative biological data for the C16 versus C14 ester are absent from the literature, class-level evidence supports the investigation of phenolic hexadecanoate esters for antimicrobial properties [1]. The C16 compound's longer alkyl chain may enhance membrane partitioning relative to shorter-chain analogs, a hypothesis testable in MIC and time-kill assays against Gram-positive and Gram-negative panels. Researchers initiating structure–activity relationship (SAR) campaigns can use the C16 compound as a representative long-chain member of a homologous series for evaluating chain-length effects on bioactivity.

Application
Selection Property
Validation Focus
Smectic A liquid crystal research
Thermal phase stability profile
Clearing temperature and mesophase characterization
Structure–property relationship (SPR) studies
Substituent diversity coverage
Polarizability–mesophase correlation review
Cost-sensitive scale-up synthesis
Raw material cost context
Process yield and purity benchmarking
Antimicrobial screening of phenolic esters
Chain-length-dependent lipophilicity
MIC and membrane partitioning endpoints

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